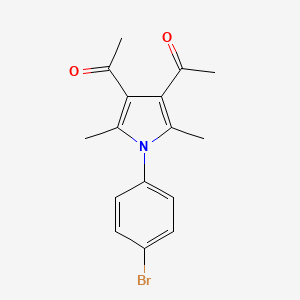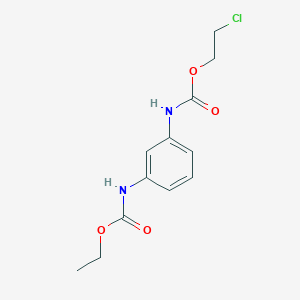![molecular formula C16H27N5O2 B11486205 6-(sec-butyl)-2-cyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B11486205.png)
6-(sec-butyl)-2-cyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(sec-butyl)-2-cyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione is a complex organic compound with a unique structure that includes a cyclohexyl group, a sec-butyl group, and a pentaazacyclopentaindene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(sec-butyl)-2-cyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pentaazacyclopentaindene core, followed by the introduction of the sec-butyl and cyclohexyl groups. Common reagents used in these reactions include organometallic compounds, such as Grignard reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(sec-butyl)-2-cyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of halogenating agents or nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce different reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
6-(sec-butyl)-2-cyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development. Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific diseases or conditions. Further research is needed to explore its medicinal properties.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(sec-butyl)-2-cyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, which the compound can bind to and modulate their activity. The pathways involved in its mechanism of action can vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(sec-butyl)-2-cyclohexyltetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione include:
Cyclohexyl derivatives: Compounds that contain a cyclohexyl group and have similar structural features.
Pentaazacyclopentaindene derivatives: Compounds that share the pentaazacyclopentaindene core structure.
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique three-dimensional structure
Properties
Molecular Formula |
C16H27N5O2 |
|---|---|
Molecular Weight |
321.42 g/mol |
IUPAC Name |
9-butan-2-yl-3-cyclohexyl-1,3,5,7,9-pentazatricyclo[5.3.1.04,11]undecane-2,6-dione |
InChI |
InChI=1S/C16H27N5O2/c1-3-11(2)18-9-19-14-13(17-15(19)22)21(16(23)20(14)10-18)12-7-5-4-6-8-12/h11-14H,3-10H2,1-2H3,(H,17,22) |
InChI Key |
PHSZPWDBBSPHRA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CN2C3C(NC2=O)N(C(=O)N3C1)C4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11486122.png)

![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11486131.png)

![N~1~-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11486135.png)
![8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486152.png)
![3-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B11486160.png)
![N-(2-fluorophenyl)-2-{[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11486161.png)

![3,4-dimethoxy-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11486176.png)
![2-[4-(Pentafluoroethyl)-6-(trifluoromethyl)pyrimidin-2-yl]phenol](/img/structure/B11486177.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486182.png)
![2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11486189.png)

